4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one
Description
Chemical Structure: The compound features a piperazin-2-one core substituted at position 4 with a 4-methoxybenzoyl group and at position 3 with a 3,3-dimethyl group. Its IUPAC name is 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2) . The structure combines a bicyclic piperazine moiety with aromatic and carbonyl functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYGWPIFVNBJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one typically involves the acylation of 3,3-dimethylpiperazine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 4-(4-Formylbenzoyl)-3,3-dimethylpiperazin-2-one or 4-(4-Carboxybenzoyl)-3,3-dimethylpiperazin-2-one.
Reduction: 4-(4-Hydroxybenzoyl)-3,3-dimethylpiperazin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxybenzoyl group plays a crucial role in binding to the active site of the target, while the piperazine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperazine/Piperazinone Families
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Substituent Effects: The 4-methoxybenzoyl group in the target compound enhances electron density compared to 4-fluorophenyl () or imidazo[1,2-b]pyridazine (), which may alter receptor binding kinetics. Dimethyl groups at position 3 reduce steric flexibility relative to non-methylated piperazines (e.g., compound 31’’ in ).
Synthetic Accessibility: Analogs with benzoxazolone/benzothiazolone moieties () exhibit moderate yields (51–53%), while simpler piperazinones (e.g., compound 31’’) achieve 50% yields.
Biological Relevance :
Physicochemical and Spectroscopic Comparisons
- NMR Profiles: The target compound’s ¹H-NMR would show signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.4 ppm), similar to compound 31’’ (δ 4.55 for O-CH₂-CO) . 3,3-Dimethyl groups would appear as singlet peaks near δ 1.2–1.5 ppm, distinct from non-methylated analogs.
- Lipophilicity: The 4-methoxybenzoyl group increases logP compared to fluorophenyl () or hydrophilic benzooxazinone derivatives ().
Functional Group Impact on Bioactivity
- Methoxybenzoyl vs. Fluorophenyl :
- Methoxy groups enhance π-π stacking with aromatic residues in enzymes/receptors, while fluorine’s electronegativity may polarize binding pockets.
- Piperazinone vs. Piperazine: The ketone in piperazin-2-one may form hydrogen bonds, improving target affinity compared to non-ketone analogs (e.g., compound 4g in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
